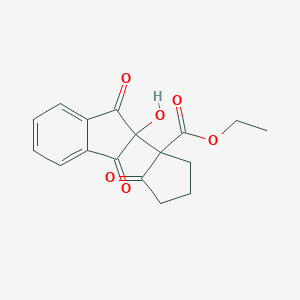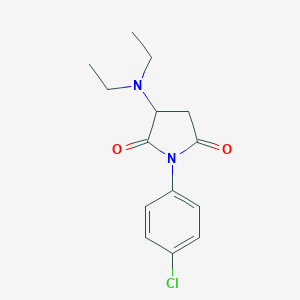
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide, also known as BPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BPA is an organic compound that contains a piperidine ring and a pyridine ring, both of which are substituted with functional groups. In
Mechanism of Action
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide's mechanism of action is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in cognitive function. Additionally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide can increase the release of certain neurotransmitters, including acetylcholine and dopamine. Additionally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for investigating the function of these receptors. Additionally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide. One area of interest is the development of N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide derivatives with improved selectivity and potency for certain receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide and its potential therapeutic applications. Finally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide could be used as a chemical probe to investigate the function of other receptors in the brain.
Conclusion:
In conclusion, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide, or N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. Additionally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been studied for its potential use as a chemical probe to investigate the function of certain receptors in the brain. While there are limitations to its use in lab experiments, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide remains a valuable tool for investigating the function of certain receptors in the brain.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide involves a multi-step process that includes the reaction of 5-bromopyridin-2-amine with piperidine-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been studied for its potential use as a chemical probe to investigate the function of certain receptors in the brain.
properties
Product Name |
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide |
|---|---|
Molecular Formula |
C12H16BrN3O |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H16BrN3O/c13-10-4-5-11(14-8-10)15-12(17)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,14,15,17) |
InChI Key |
RZCCBNAHCPQREF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)




![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

